Bicyclo(2.2.2)octane-2-methylamine, N-methyl-3-phenyl-, hydrochloride, (Z)-
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Overview
Description
Bicyclo(2.2.2)octane-2-methylamine, N-methyl-3-phenyl-, hydrochloride, (Z)-: is a complex organic compound characterized by its bicyclic structure and functional groups. This compound is a derivative of bicyclo(2.2.2)octane, featuring a phenyl group and a methylamine group, with the hydrochloride salt form providing increased stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.2)octane-2-methylamine, N-methyl-3-phenyl-, hydrochloride, (Z)- typically involves multiple steps, starting with the formation of the bicyclic core structure This can be achieved through intramolecular cyclization reactions, often using strong acids or bases as catalysts
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure precise control over reaction conditions. Continuous flow chemistry techniques can be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenol derivatives.
Reduction: : The compound can be reduced to form simpler derivatives.
Substitution: : The amine group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Electrophiles such as alkyl halides or acyl chlorides, often in the presence of a base.
Major Products Formed
Oxidation: : Phenol derivatives, quinones.
Reduction: : Amines, alcohols.
Substitution: : Amides, esters.
Scientific Research Applications
Bicyclo(2.2.2)octane-2-methylamine, N-methyl-3-phenyl-, hydrochloride, (Z)-: has various applications in scientific research:
Chemistry: : Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Studied for its pharmacological properties, such as potential therapeutic effects in treating diseases.
Industry: : Employed in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Bicyclo(2.2.2)octane-2-methylamine, N-methyl-3-phenyl-, hydrochloride, (Z)-: can be compared to other bicyclic compounds, such as norbornane and barrelene . While these compounds share the bicyclic structure, the presence of the phenyl and methylamine groups in the compound of interest provides unique chemical and biological properties.
Similar Compounds
Norbornane: : Bicyclo[2.2.1]heptane
Barrelene: : Bicyclo[2.2.2]octa-2,5,7-triene
Bicyclo[2.2.2]oct-2-ene: : Bicyclo[2.2.2]oct-2-ene
This compound's unique structure and functional groups make it a valuable tool in various scientific and industrial applications, distinguishing it from its similar counterparts.
Properties
CAS No. |
62373-91-5 |
---|---|
Molecular Formula |
C16H24ClN |
Molecular Weight |
265.82 g/mol |
IUPAC Name |
methyl-[[(2R,3S)-3-phenyl-2-bicyclo[2.2.2]octanyl]methyl]azanium;chloride |
InChI |
InChI=1S/C16H23N.ClH/c1-17-11-15-12-7-9-14(10-8-12)16(15)13-5-3-2-4-6-13;/h2-6,12,14-17H,7-11H2,1H3;1H/t12?,14?,15-,16+;/m1./s1 |
InChI Key |
GETQYYHTIINEIL-RSOJSUNWSA-N |
Isomeric SMILES |
C[NH2+]C[C@H]1[C@H](C2CCC1CC2)C3=CC=CC=C3.[Cl-] |
Canonical SMILES |
C[NH2+]CC1C2CCC(C1C3=CC=CC=C3)CC2.[Cl-] |
Origin of Product |
United States |
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